molecular formula C14H20N6 B7147572 N-(1H-imidazol-2-ylmethyl)-5-(4-methylpiperazin-1-yl)pyridin-2-amine

N-(1H-imidazol-2-ylmethyl)-5-(4-methylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B7147572
M. Wt: 272.35 g/mol
InChI Key: ORPVCJQDDYWGGP-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-5-(4-methylpiperazin-1-yl)pyridin-2-amine is a complex organic compound that features a unique combination of imidazole, piperazine, and pyridine rings. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-5-(4-methylpiperazin-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-19-6-8-20(9-7-19)12-2-3-13(17-10-12)18-11-14-15-4-5-16-14/h2-5,10H,6-9,11H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPVCJQDDYWGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NCC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-5-(4-methylpiperazin-1-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions. This method can involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-5-(4-methylpiperazin-1-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-5-(4-methylpiperazin-1-yl)pyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-5-(4-methylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The imidazole and piperazine rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives:

    Piperazine derivatives: Compounds containing the piperazine ring, which are known for their diverse biological activities.

    Pyridine derivatives: Compounds featuring the pyridine ring, widely used in pharmaceuticals and agrochemicals.

Uniqueness

N-(1H-imidazol-2-ylmethyl)-5-(4-methylpiperazin-1-yl)pyridin-2-amine is unique due to its combination of imidazole, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

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